An In-depth Technical Guide to 4-(Trimethylsilyl)morpholine
An In-depth Technical Guide to 4-(Trimethylsilyl)morpholine
CAS Number: 13368-42-8
This technical guide provides a comprehensive overview of 4-(Trimethylsilyl)morpholine, a versatile reagent in organic synthesis and material science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to medicinal chemistry and drug discovery.
Chemical and Physical Properties
4-(Trimethylsilyl)morpholine, also known as N-(trimethylsilyl)morpholine, is a clear, colorless to pale yellow liquid.[1] It is a silylated derivative of morpholine, where the hydrogen atom on the nitrogen is replaced by a trimethylsilyl group. This modification imparts unique reactivity to the molecule, making it a useful tool in various chemical transformations.
Table 1: Physicochemical Properties of 4-(Trimethylsilyl)morpholine
| Property | Value | Reference(s) |
| CAS Number | 13368-42-8 | [1] |
| Molecular Formula | C₇H₁₇NOSi | [2] |
| Molecular Weight | 159.30 g/mol | [2] |
| Boiling Point | 160 °C (lit.) | [3] |
| Density | 0.897 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n²⁰/D) | 1.441 (lit.) | [3] |
| Flash Point | 29 °C (84.2 °F) - closed cup | [3] |
| Form | Liquid | [3] |
Synthesis of 4-(Trimethylsilyl)morpholine
The most common method for the synthesis of 4-(Trimethylsilyl)morpholine is the direct silylation of morpholine with a suitable silylating agent, such as trimethylsilyl chloride (TMSCl). The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthesis of 4-(Trimethylsilyl)morpholine.
Experimental Protocol: Synthesis of 4-(Trimethylsilyl)morpholine
This protocol is a representative procedure based on the general method of silylating amines.
Materials:
-
Morpholine
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous diethyl ether (Et₂O)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place a solution of morpholine in anhydrous diethyl ether under an inert atmosphere.
-
Add an equimolar amount of anhydrous triethylamine to the solution.
-
From the dropping funnel, add a solution of trimethylsilyl chloride in anhydrous diethyl ether dropwise to the stirred morpholine solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-(Trimethylsilyl)morpholine.
Reactivity and Applications
4-(Trimethylsilyl)morpholine serves as a versatile reagent in organic synthesis, primarily as a silylating agent and a non-nucleophilic base.
Silylation of Alcohols and Other Functional Groups
4-(Trimethylsilyl)morpholine is an effective silylating agent for the protection of hydroxyl groups in alcohols, phenols, and carboxylic acids.[4] The trimethylsilyl (TMS) group is a common protecting group in multi-step organic synthesis due to its ease of introduction and removal under mild conditions.[5] The silylation reaction proceeds by the transfer of the trimethylsilyl group from the nitrogen atom of 4-(trimethylsilyl)morpholine to the oxygen atom of the hydroxyl group.
Application in Deoxynucleoside Synthesis
A significant application of silylation in drug development is the protection of hydroxyl groups in nucleosides during the synthesis of oligonucleotides and their analogs. While direct use of 4-(trimethylsilyl)morpholine is less documented than other silylating agents, its reactivity profile suggests its utility in this context. The protection of the 5'- and 3'-hydroxyl groups of deoxynucleosides is a critical step to ensure regioselective reactions at other positions of the molecule.
Precursor for Chemical Vapor Deposition
4-(Trimethylsilyl)morpholine has been investigated as a precursor for plasma-enhanced chemical vapor deposition (PECVD) to produce thin films.[6] The composition and properties of the deposited films can be controlled by varying the deposition parameters.
Role in Drug Discovery and Development
While 4-(Trimethylsilyl)morpholine itself is not a therapeutic agent, the morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] The incorporation of a morpholine ring can improve the pharmacokinetic properties of a drug molecule, such as solubility, metabolic stability, and oral bioavailability.
Morpholine-Containing Drugs and Their Signaling Pathways
Many drugs containing the morpholine moiety exert their therapeutic effects by modulating specific signaling pathways involved in disease progression. Understanding these pathways is crucial for the rational design of new drug candidates.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8][9] Dysregulation of this pathway is frequently observed in cancer. Several PI3K/mTOR inhibitors containing a morpholine ring have been developed as anticancer agents.
PI3K/Akt/mTOR signaling pathway and inhibition.
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[10] Aberrant EGFR signaling is a hallmark of many cancers. Gefitinib, an EGFR tyrosine kinase inhibitor that contains a morpholine moiety, is used in the treatment of certain types of non-small cell lung cancer.
EGFR signaling pathway and inhibition by Gefitinib.
Linezolid is an oxazolidinone antibiotic that contains a morpholine ring. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, a unique mechanism of action.[3][11][][13]
Mechanism of action of Linezolid.
Safety and Handling
4-(Trimethylsilyl)morpholine is a flammable liquid and vapor and causes severe skin burns and eye damage. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is incompatible with strong oxidizing agents and strong acids. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
4-(Trimethylsilyl)morpholine is a valuable reagent with diverse applications in organic synthesis and materials science. Its role as a silylating agent is particularly relevant to the field of drug discovery for the protection of functional groups in complex molecules like nucleosides. Furthermore, the prevalence of the morpholine scaffold in numerous approved drugs highlights the importance of this heterocyclic motif in medicinal chemistry. A thorough understanding of the properties, synthesis, and reactivity of 4-(trimethylsilyl)morpholine, as well as the biological significance of the morpholine ring, can empower researchers to leverage this compound in the development of new therapeutics and advanced materials.
References
- 1. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. 4-(Trimethylsilyl)morpholine: synthesis, characterization, and prospects of use in film deposition processes - Rakhlin - Russian Chemical Bulletin [bakhtiniada.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Linezolid - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
